1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid
Overview
Description
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenoxypropyl group is then introduced via nucleophilic substitution reactions, often using alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(5-isopropyl-2-methylphenoxy)propyl]pyrrolidine
- 3-(2-isopropyl-5-methylphenoxy)-1,2-propanediol
Uniqueness
1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid stands out due to its unique combination of a benzimidazole core and a phenoxypropyl group
Properties
IUPAC Name |
1-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-15(2)17-10-9-16(3)20(13-17)23-12-6-11-22-14-21-18-7-4-5-8-19(18)22;3-1(4)2(5)6/h4-5,7-10,13-15H,6,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLARCGAYYUDLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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